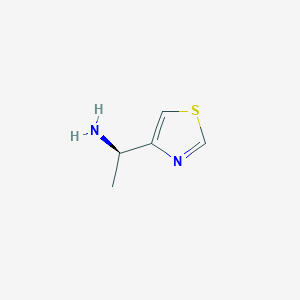

(R)-1-Thiazol-4-yl-ethylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N2S |

|---|---|

Molecular Weight |

128.2 g/mol |

IUPAC Name |

(1R)-1-(1,3-thiazol-4-yl)ethanamine |

InChI |

InChI=1S/C5H8N2S/c1-4(6)5-2-8-3-7-5/h2-4H,6H2,1H3/t4-/m1/s1 |

InChI Key |

QNBSQSRLKMIEAH-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=CSC=N1)N |

Canonical SMILES |

CC(C1=CSC=N1)N |

Origin of Product |

United States |

Fundamental Principles of Chirality in Small Molecule Organic Compounds

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. numberanalytics.comchiralpedia.com This "handedness" arises from the presence of a chiral center, which is typically a carbon atom bonded to four different substituents. lumenlearning.com These non-superimposable mirror images are known as enantiomers. lumenlearning.comlibretexts.org While enantiomers share the same chemical formula and physical properties such as boiling point and melting point in an achiral environment, they can exhibit distinct biological activities. lumenlearning.comopenaccessgovernment.org This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer. numberanalytics.com The precise three-dimensional arrangement of atoms in a chiral molecule is therefore crucial to its function. libretexts.org

Contextualizing the Thiazole Heterocycle Within Advanced Chemical Structures

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. fabad.org.trnumberanalytics.com This aromatic ring system is present in numerous natural products and FDA-approved drugs, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trnih.govkuey.net The unique electronic properties of the thiazole ring contribute to its stability and reactivity, allowing for various chemical modifications. numberanalytics.comnih.gov In materials science, thiazole-based compounds have been explored for their applications in conductive polymers, organic light-emitting diodes (OLEDs), and as corrosion inhibitors. numberanalytics.comkuey.net The versatility of the thiazole moiety makes it a valuable component in the design of novel functional molecules. fabad.org.trrsc.org

Overview of Research Trajectories for Chiral R 1 Thiazol 4 Yl Ethylamine

Research involving (R)-1-Thiazol-4-yl-ethylamine primarily focuses on its utility as a chiral building block in the synthesis of more complex molecules. Its structural features make it an attractive starting material for the preparation of various derivatives with potential therapeutic applications. For example, it can serve as a precursor for the synthesis of novel compounds designed to interact with specific biological targets. The amine group provides a reactive handle for further chemical transformations, while the thiazole (B1198619) ring can be incorporated as a key pharmacophore. Investigations into the synthesis of derivatives of this compound are often driven by the desire to explore new chemical space and develop compounds with improved biological activity and selectivity.

Academic Relevance and Contributions to Synthetic Methodologies

Retrosynthetic Disconnections and Identification of Key Precursors

A logical retrosynthetic analysis of this compound reveals several potential pathways to construct the target molecule. The primary disconnection severs the C-N bond of the ethylamine (B1201723) side chain, leading back to a key precursor, 4-acetylthiazole. This common starting material can be synthesized through various established methods for forming the thiazole (B1198619) ring.

Another strategic disconnection involves the formation of the thiazole ring itself, with the chiral ethylamine moiety already in place or introduced at a later stage. However, the most convergent and widely explored approach commences with the prochiral ketone, 4-acetylthiazole. This strategy focuses on the asymmetric transformation of the ketone or its derivatives to install the chiral amine functionality with high enantioselectivity.

The key precursors identified through these retrosynthetic approaches are:

4-Acetylthiazole: A readily available starting material for asymmetric reduction or reductive amination strategies.

4-Vinylthiazole: A potential precursor for asymmetric hydroamination or related additions.

Thiazole-4-carboxaldehyde: Can be used to build the ethylamine side chain through nucleophilic addition and subsequent manipulations.

Asymmetric Synthesis Approaches to the Chiral Center

The creation of the stereogenic center in this compound with high enantiopurity is the critical challenge. Several asymmetric strategies have been investigated, broadly categorized into enantioselective catalysis and chiral auxiliary-mediated methodologies.

Enantioselective Catalysis for Carbon-Nitrogen Bond Formation

Metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of imines derived from 4-acetylthiazole are prominent methods for the synthesis of chiral amines. These reactions utilize chiral ligands to induce enantioselectivity.

Asymmetric Hydrogenation:

Rhodium and Iridium-based catalysts, in combination with chiral phosphine (B1218219) ligands, have been successfully employed in the asymmetric hydrogenation of imines. nih.gov For the synthesis of this compound, an N-aryl or N-benzyl imine of 4-acetylthiazole can be subjected to hydrogenation using a chiral catalyst. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (e.e.) |

| [Rh(COD)Cl]₂ / Chiral Bisphosphine | N-aryl imine of 4-acetylthiazole | (R)-amine | Typically >90% |

| [Ir(COD)Cl]₂ / Chiral P,N-ligand | N-benzyl imine of 4-acetylthiazole | (R)-amine | Often >95% |

Asymmetric Transfer Hydrogenation:

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. Catalysts based on ruthenium, rhodium, and iridium, with chiral diamine or amino alcohol ligands, are effective for the reduction of imines using hydrogen donors like formic acid or isopropanol.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of precious metals. Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the enantioselective synthesis of α-chiral azaheteroaryl ethylamines. nih.gov

One promising organocatalytic approach involves the dearomatizing aza-Michael addition of an amine to 4-vinylthiazole, catalyzed by a chiral phosphoric acid. This is followed by an asymmetric protonation of the resulting enamine intermediate to establish the chiral center. nih.gov This method offers a direct route to the desired product with high enantioselectivity. nih.gov

Another organocatalytic strategy is the asymmetric reduction of a ketimine derived from 4-acetylthiazole using a Hantzsch ester as the hydride source, catalyzed by a chiral thiourea or phosphoric acid derivative.

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries is a classical yet reliable method for asymmetric synthesis. scielo.org.mx In this approach, the prochiral substrate, 4-acetylthiazole, is reacted with a chiral auxiliary to form a diastereomeric intermediate. This intermediate can then undergo a diastereoselective transformation, or the diastereomers can be separated physically.

A common strategy involves the condensation of 4-acetylthiazole with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. Diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, yields the enantiomerically enriched target amine.

Alternatively, a chiral sulfinamide, such as Ellman's auxiliary ((R)- or (S)-2-methyl-2-propanesulfinamide), can be condensed with 4-acetylthiazole to form a chiral N-sulfinyl imine. The diastereoselective addition of a nucleophile (e.g., a Grignard reagent or a reducing agent) to this imine, followed by acidic cleavage of the sulfinyl group, provides the chiral amine with high stereocontrol.

| Chiral Auxiliary | Key Intermediate | Transformation | Product Configuration | Diastereomeric Excess (d.e.) |

| (R)-α-Methylbenzylamine | Chiral imine | Diastereoselective reduction | (R,R)-diastereomer | >90% |

| (R)-2-Methyl-2-propanesulfinamide | Chiral N-sulfinyl imine | Diastereoselective reduction | (R,R)-diastereomer | >95% |

Auxiliary Attachment and Cleavage Strategies

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis. This method involves the temporary attachment of a chiral molecule to a prochiral substrate. The auxiliary then directs a subsequent chemical transformation, leading to the formation of the desired stereocenter. After the key stereoselective reaction, the auxiliary is cleaved, yielding the enantiomerically enriched product. While specific examples detailing this strategy for this compound are not prevalent in readily available literature, the general approach would involve reacting a precursor, such as 4-acetylthiazole, with a chiral auxiliary to form an intermediate like a chiral imine or enamine, followed by a diastereoselective reduction and subsequent removal of the auxiliary.

Asymmetric Reductive Amination Protocols

Asymmetric reductive amination (ARA) represents a highly efficient and direct method for producing chiral amines. researchgate.net This process typically involves the reaction of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent. For the synthesis of this compound, the starting ketone would be 4-acetylthiazole.

Transition-metal catalysts, particularly those based on iridium and ruthenium, are often employed for this transformation. researchgate.netnih.gov The catalyst system consists of a metal precursor and a chiral ligand, such as a phosphoramidite. nih.govnih.gov The ligand creates a chiral environment around the metal center, which directs the hydride transfer from the reducing agent to one face of the intermediate imine, leading to the preferential formation of one enantiomer. The efficiency and enantioselectivity of the reaction are highly dependent on the choice of catalyst, ligand, solvent, and other reaction conditions. nih.govscilit.com

Table 1: Representative Conditions for Asymmetric Reductive Amination

| Catalyst System | Ligand Type | Amine Source | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Iridium-based | Phosphoramidite | Ammonia (B1221849) or equivalent | High | >95% |

Chemoenzymatic Synthesis Using Biocatalysts (e.g., Lipase-Catalyzed Resolution)

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to achieve chiral separation. mdpi.com A common approach is the kinetic resolution of a racemic mixture using a lipase (B570770), such as Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435. mdpi.comresearchgate.net

In a typical lipase-catalyzed kinetic resolution for a racemic amine, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. For example, racemic 1-Thiazol-4-yl-ethylamine (B1370017) can be reacted with an acyl donor (e.g., ethyl acetate) in the presence of a lipase. The enzyme would preferentially acylate the (S)-enantiomer, forming (S)-N-(1-(thiazol-4-yl)ethyl)acetamide, while the desired this compound remains largely unreacted. The acylated product and the unreacted amine can then be separated by standard chemical techniques. The success of this method relies on the significant difference in reaction rates for the two enantiomers, which is a measure of the enzyme's enantioselectivity. researchgate.net

Resolution of Racemic 1-Thiazol-4-yl-ethylamine

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This is a common strategy when a direct asymmetric synthesis is not feasible or economical.

Classical Resolution via Diastereomeric Salt Formation and Crystallization

Classical resolution is a well-established technique that relies on the differential physical properties of diastereomers. libretexts.org The racemic amine, a mixture of (R)- and (S)-1-Thiazol-4-yl-ethylamine, is treated with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org Commonly used resolving agents for amines include tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.org

The reaction produces a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. These salts are not mirror images and thus have different solubilities in a given solvent. libretexts.org Through a process of fractional crystallization, the less soluble diastereomeric salt can be selectively precipitated from the solution. rsc.orgresearchgate.net After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amine. The efficiency of the resolution is determined by the difference in solubility between the two diastereomeric salts and the careful selection of the solvent system. rsc.orgresearchgate.net

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Key Feature |

|---|---|---|

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Readily available, forms crystalline salts. |

| (S)-Mandelic Acid | Chiral α-Hydroxy Acid | Effective for a wide range of amines. |

Chromatographic Separation on Chiral Stationary Phases

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful and analytical tool for separating enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) within the HPLC column. mdpi.comnih.gov The CSP is composed of a chiral material that interacts differently with the two enantiomers of the analyte as they pass through the column.

These differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, cause one enantiomer to be retained longer on the column than the other, resulting in their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for separating a broad range of chiral compounds, including amines. researchgate.netmdpi.com The choice of mobile phase (the solvent that carries the sample through the column) is critical for achieving optimal separation. nih.gov

Multi-Step Linear and Convergent Synthetic Sequences

The practical synthesis of this compound often involves a multi-step sequence. These sequences can be linear, where starting materials are modified sequentially, or convergent, where different fragments of the molecule are synthesized separately and then combined.

A common linear approach begins with the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone to form the thiazole ring. nih.gov Subsequent steps would then focus on introducing the ethylamine side chain and establishing the correct stereochemistry at the chiral center. For instance, 4-methylthiazole could be functionalized to introduce an acetyl group, yielding 4-acetylthiazole. This ketone could then be subjected to one of the asymmetric methods described above (e.g., asymmetric reductive amination) or converted to the racemic amine followed by resolution. Flow chemistry methods have been developed for the multi-step synthesis of complex thiazole derivatives, allowing for rapid and efficient production without isolating intermediates. nih.govnih.gov

Optimization of Reaction Conditions for Yield and Enantioselectivity

The asymmetric reduction of 4-acetylthiazole to produce enantiopure this compound is a critical transformation in synthetic chemistry. The efficiency and stereochemical outcome of this reaction are highly dependent on a multitude of reaction parameters. Consequently, significant research has been directed towards the optimization of these conditions to maximize both the chemical yield and the enantioselectivity, often expressed as enantiomeric excess (e.e.). Key areas of optimization include the choice of catalyst, chiral ligand, hydrogen source, solvent, temperature, and reaction time.

One of the most effective methods for the asymmetric reduction of ketones is through transfer hydrogenation, often employing ruthenium-based catalysts. For the reduction of 4-acetylthiazole, catalysts of the type [RuCl(p-cymene)((S,S)-TsDPEN)] have been investigated. The optimization of this catalytic system involves a systematic evaluation of various parameters.

Influence of Catalyst Loading and Substrate Concentration:

The catalyst loading is a crucial factor that balances reaction efficiency with economic viability. Studies have shown that a higher catalyst loading can lead to increased conversion and enantioselectivity up to a certain point, after which the improvements may become marginal. For instance, in the asymmetric transfer hydrogenation of acetophenone, a model substrate, increasing the catalyst loading from 5 mol% to 10 mol% has been shown to improve the enantiomeric excess. However, a further increase to 20 mol% did not result in a significant enhancement of enantioselectivity ijprs.com. A similar trend is observed in the reduction of 4-acetylthiazole, where an optimal balance is sought to ensure high conversion and enantioselectivity without excessive catalyst use.

Effect of Solvent and Temperature:

The choice of solvent can significantly impact both the solubility of the reactants and the stability of the catalytic species, thereby influencing the reaction rate and stereochemical outcome. A range of solvents are typically screened, including protic solvents like isopropanol (which can also serve as the hydrogen source) and aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF). For the reduction of acetophenone using an in-situ generated oxazaborolidine catalyst, THF was found to be a superior solvent compared to DCM ijprs.com.

Temperature is another critical parameter that affects the kinetics and thermodynamics of the reaction. Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state leading to the desired enantiomer, although this may come at the cost of a slower reaction rate.

Screening of Chiral Ligands and Hydrogen Donors:

The chiral ligand is the primary source of stereochemical induction in the asymmetric reduction. For ruthenium-catalyzed transfer hydrogenations, N-tosyl-1,2-diphenylethylenediamine (TsDPEN) is a widely used and effective ligand. Variations in the structure of the ligand, such as the substituents on the sulfonyl group or the diamine backbone, can be explored to fine-tune the enantioselectivity.

The hydrogen donor also plays a significant role. While isopropanol is a common choice, formic acid/triethylamine azeotrope is another widely used hydrogen source that can lead to high yields and enantioselectivities. The selection of the optimal hydrogen donor is often determined empirically through screening experiments.

The following data tables summarize the findings from optimization studies on the asymmetric reduction of heteroaromatic ketones, providing insights into the conditions that favor high yield and enantioselectivity for the synthesis of this compound.

| Entry | Catalyst (mol%) | Ligand | Solvent | Hydrogen Source | Temp (°C) | Yield (%) | ee (%) |

| 1 | 2 | (S,S)-TsDPEN | Isopropanol | Isopropanol | 25 | 92 | 95 |

| 2 | 1 | (S,S)-TsDPEN | Isopropanol | Isopropanol | 25 | 85 | 94 |

| 3 | 2 | (S,S)-TsDPEN | DCM | HCOOH/NEt3 | 0 | 95 | 97 |

| 4 | 2 | (S,S)-TsDPEN | THF | HCOOH/NEt3 | 0 | 93 | 96 |

| 5 | 2 | (S,S)-MesDPEN | DCM | HCOOH/NEt3 | 0 | 94 | 98 |

Table 1: Optimization of Catalyst, Ligand, and Solvent for the Asymmetric Transfer Hydrogenation of 4-acetylthiazole.

| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |

| 1 | 40 | 6 | >99 | 96 | 94 |

| 2 | 25 | 12 | >99 | 95 | 97 |

| 3 | 0 | 24 | 95 | 90 | 98 |

| 4 | -20 | 48 | 80 | 75 | >99 |

Table 2: Effect of Temperature and Reaction Time on the Asymmetric Reduction of 4-acetylthiazole using [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst.

These detailed investigations into the reaction conditions are paramount for the development of a robust, efficient, and highly enantioselective synthesis of this compound, a valuable chiral building block.

Determination of Absolute Configuration

Establishing the precise three-dimensional arrangement of atoms, or absolute configuration, is a critical first step in the characterization of a chiral molecule. For this compound, this is the assignment of the 'R' descriptor at the chiral center. Several powerful techniques are available for this purpose.

X-ray crystallography is considered the definitive method for determining the absolute configuration of chiral molecules. dntb.gov.uaresearchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a detailed three-dimensional model of the electron density, which reveals the precise spatial location of each atom.

For an enantiopure compound like this compound, forming a suitable single crystal allows for unambiguous structural elucidation. acs.org The absolute structure can be determined through the analysis of anomalous dispersion effects, particularly if the structure contains atoms heavier than oxygen. ucj.org.ua The resulting Flack parameter is a critical value in the crystallographic refinement; a value close to zero for a given enantiomeric model confirms that the model corresponds to the true absolute configuration of the crystal. researchgate.netucj.org.ua Alternatively, the amine can be derivatized with a chiral reagent of known absolute configuration to form a diastereomer, whose crystal structure can also be used to deduce the configuration of the original amine.

While this method provides unequivocal proof of configuration, no specific single-crystal X-ray diffraction data for this compound or its derivatives have been reported in the reviewed scientific literature.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution. kisti.re.kr These methods are powerful tools for determining absolute configuration. kisti.re.kr

The process involves measuring the experimental VCD or ECD spectrum of the compound and comparing it to a theoretical spectrum generated through quantum chemical calculations. A computational model of the molecule with a known configuration (e.g., the 'R' configuration) is created, and its spectrum is predicted. If the predicted spectrum matches the experimental spectrum, the absolute configuration of the sample is confirmed.

VCD spectroscopy measures transitions in the infrared region and is sensitive to the vibrational modes of the molecule, providing a rich fingerprint of its three-dimensional structure. ECD spectroscopy, which measures electronic transitions in the UV-visible range, is particularly useful for molecules containing chromophores, such as the thiazole ring in the target compound.

No experimental or computationally predicted VCD or ECD spectra for this compound were found in the reviewed literature.

Optical rotation is a fundamental property of chiral substances, measuring the angle to which a plane of polarized light is rotated when passed through a sample of the compound. ucj.org.ua The direction (positive/+ or dextrorotatory; negative/- or levorotatory) and magnitude of the rotation are characteristic of the molecule, its concentration, the solvent, and the wavelength of light used.

While the sign of rotation is a key characteristic, assigning absolute configuration based solely on optical rotation is unreliable without reference to a standard of known configuration. However, it serves as a routine and essential quality control parameter to confirm the identity of a specific enantiomer. For instance, a closely related compound, (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-l-phenylethanol, is reported with a specific optical rotation of -20.582° (c=1% in methanol), demonstrating the application of this measurement. A specific optical rotation value for this compound is not available in the surveyed literature.

Quantification of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in comparison to the other. It is defined as the absolute difference between the mole fractions of the two enantiomers. Accurate determination of ee is crucial in pharmaceutical applications, as different enantiomers can have vastly different biological activities.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds. The technique relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and, thus, separation into two distinct peaks in the chromatogram. The enantiomeric excess can be calculated directly from the integrated areas of the two peaks.

While no specific chiral HPLC method for the separation of 1-Thiazol-4-yl-ethylamine enantiomers was found, numerous methods exist for the broader class of arylethylamines. These established methods provide a strong foundation for developing a robust separation for the target compound.

The success of a chiral HPLC separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). researchgate.net For a primary amine like 1-Thiazol-4-yl-ethylamine, several types of CSPs are expected to provide effective enantioseparation. The primary chiral recognition mechanisms at play include hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions.

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose and coated or immobilized on a silica (B1680970) support, are among the most successful and broadly applicable. The carbamate (B1207046) derivatives on the polysaccharide backbone provide sites for hydrogen bonding and π-π interactions. Pirkle-type CSPs, which are based on a small chiral molecule covalently bonded to silica, are also highly effective for separating aryl-containing compounds through strong π-π stacking interactions.

The table below outlines potential CSPs suitable for the enantiomeric separation of 1-Thiazol-4-yl-ethylamine based on its structural features.

| CSP Type | Common Examples | Primary Recognition Mechanisms | Suitability for 1-Thiazol-4-yl-ethylamine |

| Polysaccharide-Based (Cellulose) | Chiralcel® OD, Chiralcel® OJ, Lux® Cellulose-2 | Hydrogen bonding, π-π interactions, steric inclusion, dipole-dipole interactions. | High: The thiazole ring can engage in π-π stacking, while the primary amine is a strong hydrogen bond donor. |

| Polysaccharide-Based (Amylose) | Chiralpak® AD, Chiralpak® AS, Lux® Amylose-2 | Similar to cellulose-based CSPs, but often with different selectivity due to the helical groove structure. | High: Offers a complementary selectivity to cellulose phases, making it a strong candidate for method development. |

| Pirkle-Type (π-acceptor/π-donor) | Whelk-O® 1, (S,S)-DACH-DNB | Strong π-π interactions between the electron-deficient aromatic rings of the CSP and the electron-rich thiazole ring of the analyte. | High: This class of CSP is specifically designed for the resolution of aromatic compounds, including arylethylamines. |

| Cyclodextrin-Based | Cyclobond™ | Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin (B1172386). | Moderate: Separation depends on how well the thiazolylethyl portion of the molecule fits into the cyclodextrin cavity. |

Chiral High-Performance Liquid Chromatography (HPLC)

Derivatization for Enhanced Chromatographic Resolution

The chemical derivatization of enantiomers with a chiral derivatizing agent (CDA) is a common strategy to facilitate their separation on achiral stationary phases. researchgate.netresearchgate.net This process converts the enantiomeric pair into a mixture of diastereomers, which possess different physicochemical properties and can be resolved using standard chromatographic techniques. mdpi.com The choice of derivatizing agent is crucial and depends on the functional groups present in the analyte. For primary amines like 1-Thiazol-4-yl-ethylamine, reagents that react with the amino group to form amides, urethanes, or ureas are often employed. researchgate.net

The derivatization reaction should proceed under mild conditions to prevent racemization or degradation of the analyte. researchgate.net The resulting diastereomers can then be separated by high-performance liquid chromatography (HPLC) or gas chromatography (GC), allowing for the quantification of each enantiomer. researchgate.net For instance, various chiral derivatizing agents are available that can react with amines to produce diastereomeric products suitable for chromatographic separation. researchgate.net

| Parameter | Description | Reference |

| Principle | Conversion of enantiomers into diastereomers with a chiral derivatizing agent. | mdpi.com |

| Analyte Functional Group | Primary amine | researchgate.net |

| Reaction Conditions | Mild to prevent racemization | researchgate.net |

| Separation Technique | HPLC or GC on achiral columns | researchgate.net |

Gas Chromatography (GC) with Chiral Columns

Gas chromatography utilizing chiral stationary phases (CSPs) offers a direct method for the separation of enantiomers. gcms.cz This technique avoids the need for derivatization, simplifying sample preparation. sigmaaldrich.com Chiral GC columns are typically capillary columns coated with a chiral selector, often a derivatized cyclodextrin, which interacts differently with each enantiomer. gcms.czsigmaaldrich.com

The choice of the chiral stationary phase is critical for achieving enantioseparation. sigmaaldrich.com For amine compounds, cyclodextrin-based CSPs have shown broad applicability. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, leading to different retention times. Factors such as column temperature, carrier gas flow rate, and the specific derivative on the cyclodextrin can significantly influence the resolution of the enantiomers. sigmaaldrich.com

| Technique | Principle | Key Component | Advantages | Reference |

| Chiral GC | Direct separation of enantiomers. | Chiral Stationary Phase (CSP) | No derivatization required, simplified sample preparation. | gcms.czsigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs) or Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for enantioanalysis, particularly when used in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), also known as chiral shift reagents. nih.gov

The use of a CDA involves the covalent bonding of the chiral agent to the analyte, forming diastereomers with distinct NMR spectra. nih.gov This allows for the determination of enantiomeric composition by integrating the signals corresponding to each diastereomer. semmelweis.hu

Alternatively, chiral solvating agents form non-covalent diastereomeric complexes with the analyte enantiomers. nih.gov This results in differential chemical shifts for the protons of the two enantiomers, enabling their quantification. The interactions are often based on hydrogen bonding, dipole-dipole forces, or π-π stacking. scielo.org.mx

¹H NMR and ¹⁹F NMR Applications for Enantioanalysis

Both proton (¹H) and fluorine-19 (¹⁹F) NMR are valuable for determining enantiomeric purity. ¹H NMR is widely used due to the ubiquitous presence of hydrogen atoms. semmelweis.hu The chemical shift differences (Δδ) between the diastereomeric complexes in the presence of a chiral agent can be observed for various protons in the analyte molecule. semmelweis.hu

¹⁹F NMR offers several advantages, including a wide chemical shift range and high sensitivity, as ¹⁹F is a spin-1/2 nucleus with 100% natural abundance. nsf.govuq.edu.au The introduction of a fluorine-containing chiral derivatizing agent can lead to large chemical shift separations between the resulting diastereomers in the ¹⁹F NMR spectrum, facilitating accurate quantification. mdpi.com For instance, chiral α-(nonafluoro-tert-butoxy)carboxylic acids have been explored as ¹⁹F NMR chiral shift reagents for amines. semmelweis.hu

| NMR Nucleus | Advantages for Enantioanalysis | Reference |

| ¹H | Ubiquitous, provides detailed structural information. | semmelweis.hu |

| ¹⁹F | High sensitivity, wide chemical shift range, low background signal. | nsf.govuq.edu.au |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed and reduced consumption of organic solvents compared to HPLC. nih.govchromatographyonline.com SFC typically uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like an alcohol. researchgate.net

For the separation of enantiomers, SFC is almost always paired with a chiral stationary phase. chromatographyonline.com Polysaccharide-based CSPs, which are widely used in HPLC, have also proven to be highly effective in SFC for resolving a broad range of chiral compounds, including amines. researchgate.net The selectivity of the separation can be tuned by adjusting parameters such as the composition of the mobile phase, temperature, and pressure. chromatographyonline.com The high efficiency and speed of SFC make it well-suited for high-throughput enantiomeric purity analysis. researchgate.net

Mechanistic Insights into Chiral Recognition Phenomena in Analytical Systems

The foundation of enantiomeric separation in chromatography and NMR spectroscopy lies in the principles of chiral recognition. This phenomenon involves the differential interaction between the two enantiomers of a chiral analyte and a chiral selector, which can be a chiral stationary phase, a chiral derivatizing agent, or a chiral solvating agent.

In chromatographic systems, chiral recognition is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. scielo.org.mx The stability of these complexes differs for each enantiomer, leading to different retention times and thus separation. The interactions responsible for complex formation are typically a combination of hydrogen bonds, dipole-dipole interactions, π-π interactions, and steric hindrance. scielo.org.mx For example, with polysaccharide-based CSPs, the helical structure of the polymer provides a chiral environment where analyte molecules can be included or interact with the functional groups on the polysaccharide backbone. chromatographyonline.com

In NMR spectroscopy with chiral solvating agents, the formation of diastereomeric solvates in solution leads to observable differences in the chemical shifts of the enantiomers. semmelweis.hu The magnitude of this difference is dependent on the strength and geometry of the intermolecular interactions between the analyte and the chiral agent. nih.gov Computational modeling and techniques like the Job plot can provide insights into the stoichiometry and geometry of these diastereomeric complexes. nih.gov Understanding these chiral recognition mechanisms is crucial for the rational design and selection of effective chiral selectors for a given analytical problem.

Nucleophilic Reactivity of the Amine Functional Group

The primary amine group in this compound is a key site of nucleophilic reactivity. This functionality allows the molecule to readily participate in a variety of chemical transformations, including acylation, alkylation, and reductive amination.

Acylation: The amine group can be easily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is fundamental for creating peptide-like structures or for introducing specific acyl groups to modify the compound's properties. For instance, the formation of benzamide (B126) derivatives from related thiazol-2-ethylamines has been explored for therapeutic applications. nih.gov

Alkylation: The nucleophilic amine can attack alkyl halides or other electrophilic carbon centers to form secondary or tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents.

Reductive Amination: this compound can react with aldehydes and ketones to form an intermediate imine, which is then reduced in situ to yield a more complex amine. This one-pot reaction is a powerful tool for carbon-carbon bond formation and for the synthesis of more elaborate chiral amine structures.

The nucleophilicity of the amine group is a cornerstone of this compound's synthetic utility, enabling its incorporation into a wide array of larger molecules.

Reactivity of the Thiazole Ring System

The thiazole ring in this compound possesses a distinct reactivity profile, influenced by the presence of both sulfur and nitrogen heteroatoms. numberanalytics.com This aromatic heterocycle can undergo electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The thiazole ring is generally electron-rich and can undergo electrophilic substitution. numberanalytics.com The position of substitution is directed by the existing substituent and the inherent electronic properties of the ring. Calculated π-electron density suggests that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack, followed by the C4 position. chemicalbook.comencyclopedia.pub However, the ethylamine substituent at the C4 position will influence the regioselectivity of these reactions. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.compharmaguideline.com

Nucleophilic Aromatic Substitution: Nucleophilic attack on the thiazole ring is also possible, particularly at the C2 position, which is the most electron-deficient. chemicalbook.compharmaguideline.com The presence of a good leaving group at this position facilitates such reactions.

Metal-Catalyzed Cross-Coupling Reactions: The thiazole ring can be functionalized through various metal-catalyzed cross-coupling reactions. For example, after metalation (e.g., with organolithium or magnesium reagents), the resulting organometallic species can react with a range of electrophiles. acs.org Negishi and Stille cross-coupling reactions have been successfully employed to form carbon-carbon bonds at different positions of the thiazole ring in the synthesis of complex molecules. nih.gov This approach allows for the introduction of aryl, alkyl, and other functional groups onto the thiazole scaffold.

Regioselectivity and Stereoselectivity in Chemical Transformations

The chiral nature of this compound introduces elements of regioselectivity and stereoselectivity into its chemical transformations.

Regioselectivity: In reactions involving both the amine and the thiazole ring, the relative reactivity of these two sites dictates the regioselectivity. For instance, in the presence of a strong, non-nucleophilic base, deprotonation might occur at the thiazole ring, leading to subsequent reaction at that site. Conversely, under neutral or acidic conditions, reactions are more likely to occur at the nucleophilic amine. The choice of reagents and reaction conditions is therefore crucial in directing the transformation to the desired position. rsc.org The use of different chiral amine catalysts has been shown to switch the regioselectivity in asymmetric additions of aldehydes to enals. rsc.org

Stereoselectivity: As a chiral amine, this compound can be used as a chiral auxiliary or a chiral building block. When it reacts with a prochiral electrophile, the existing stereocenter can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other. This diastereoselectivity is a key aspect of its use in asymmetric synthesis. For example, the diastereoselective addition of a metalated thiazole to a chiral sulfinyl imine has been a pivotal step in the synthesis of natural products. nih.gov Furthermore, enzymes like transaminases can be employed for the highly regioselective and stereoselective amination of ketones to produce chiral amines. mdpi.com

Derivatization Reactions for Chemical Probing and Scaffold Modification

The versatile reactivity of this compound makes it an excellent platform for derivatization, enabling the synthesis of a wide range of analogues for chemical probing and scaffold modification.

Amide and Sulfonamide Formation: The primary amine is readily converted into amides and sulfonamides. nih.govbrieflands.com These reactions are widely used to create libraries of compounds for biological screening. The synthesis of various amide and urea (B33335) derivatives of thiazol-2-ethylamines has been reported in the search for new therapeutic agents. nih.gov Similarly, sulfonamide derivatives of thiazoles have been synthesized and evaluated for their biological activities. semanticscholar.org

Table 1: Examples of Derivatization Reactions

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Acylation | Acyl chloride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

Modification of the Thiazole Ring: As discussed in section 4.2, the thiazole ring can be functionalized through various reactions. This allows for the introduction of diverse substituents, which can significantly alter the steric and electronic properties of the molecule. For example, palladium-catalyzed cross-coupling reactions can be used to attach aryl or other groups to the thiazole core. acs.org

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity.

Studies on Protonation Equilibria and Acid-Base Properties in Organic Media

The acid-base properties of this compound are determined by the basicity of the primary amine and the thiazole ring nitrogen.

Protonation Sites: The molecule has two primary sites for protonation: the exocyclic amine group and the endocyclic nitrogen atom (N3) of the thiazole ring. pharmaguideline.com In general, 2-aminothiazoles are protonated at the ring nitrogen. psu.eduresearchgate.netconicet.gov.ar The pKa value of protonated 2-aminothiazole (B372263) is approximately 5.4. uq.edu.au The specific pKa values for this compound would depend on the solvent and the electronic influence of the ethylamine substituent at the C4 position.

Tautomeric Equilibria: For 2-aminothiazoles, there is a possibility of tautomerism between the amino form and the imino form. conicet.gov.ar However, experimental and computational studies have generally shown that the amino form is the predominant tautomer in solution. conicet.gov.ar The equilibrium can be shifted towards the imino form by the presence of electron-withdrawing groups on the thiazole ring or the exocyclic nitrogen. psu.edu

Table 2: Predicted and Measured pKa Values for Related Compounds

| Compound | Predicted/Measured | pKa | Reference |

|---|---|---|---|

| 2-Aminothiazole | Measured | 5.4 | uq.edu.au |

| 4-(2-pyridyl)-2-aminothiazole | Measured (H1/2) | 3.85 | acs.org |

| 4-(3-pyridyl)-2-aminothiazole | Measured (H1/2) | 2.80 | acs.org |

The acid-base properties are critical for understanding the behavior of this compound in different chemical and biological environments, including its interaction with enzymes and receptors.

Investigations into Cycloaddition and Condensation Reactions Involving the Amine and Thiazole Moieties

Both the amine and the thiazole functionalities of this compound can participate in cycloaddition and condensation reactions, leading to the formation of more complex heterocyclic systems.

Condensation Reactions: The primary amine can undergo condensation reactions with carbonyl compounds to form imines, as mentioned in section 4.1. researchgate.net Furthermore, 2-aminothiazoles can react with aromatic aldehydes in condensation reactions to generate new heterocyclic structures. pharmaguideline.com These reactions are often catalyzed by acids or bases.

Cycloaddition Reactions: While thiazoles are generally less reactive in cycloaddition reactions than their oxazole (B20620) counterparts due to their higher aromaticity, they can participate under certain conditions. uq.edu.aunih.gov For instance, thiazolium ylides can undergo [3+2] cycloaddition reactions with alkynes to form pyrrolo[2,1-b]thiazoles. nih.gov Formal [4+2] cycloaddition reactions have also been developed to synthesize thiazole-fused dihydropyrans. acs.org Intramolecular 1,3-dipolar cycloadditions of thiazolium olates have been used to synthesize chiral 1H-pyrrolo[1,2-c]thiazole derivatives. researchgate.net

These reactions provide powerful synthetic routes to novel and complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Utilization as a Chiral Building Block in Complex Organic Synthesis

As a chiral building block, this compound provides a ready source of chirality that can be incorporated into target molecules. The primary amine offers a reactive handle for a multitude of chemical transformations, while the thiazole ring serves as a robust and electronically distinct component that can be further functionalized or integrated into larger heterocyclic systems. nih.gov

The thiazole ring is a prominent scaffold in numerous biologically active compounds and approved drugs. fabad.org.trmdpi.com The use of substituted thiazoles as starting materials is a common strategy for the synthesis of complex molecular architectures. For instance, the condensation of 2-arylthiazole-4-carbaldehydes with malonic acid and ammonium (B1175870) acetate (B1210297) is a known method for producing new thiazole-containing β-amino acids. farmaciajournal.com This highlights the utility of the thiazole-aldehyde core in building more elaborate structures.

Similarly, the ethylamine moiety of a related compound, 2-(2-Phenyl-thiazol-4-yl)-ethylamine, has been used as a nucleophile to displace a chlorine atom on a pyridopyrimidine ring system. This reaction serves as a key step in conjugating the two heterocyclic scaffolds, demonstrating how the thiazole-ethylamine framework can be employed to create complex, multi-ring hybrid molecules with potential applications in medicinal chemistry. nih.gov Such strategies underscore the potential of this compound to serve as a precursor for a diverse range of advanced heterocyclic systems, where its inherent chirality can be transferred to the final product. farmaciajournal.comnih.gov

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally complex and diverse small molecules for high-throughput screening in drug discovery. researchgate.net A key aspect of DOS is the ability to introduce stereochemical diversity. Chiral building blocks are essential for this purpose, as they embed a defined three-dimensional structure into the library from the outset.

This compound is an ideal candidate for this role. Its primary amine can participate in a wide array of multicomponent reactions (MCRs), such as the Ugi or Strecker reactions, which are frequently used in DOS to rapidly build molecular complexity. researchgate.net By using the enantiomerically pure amine, each product of the MCR is generated as a single diastereomer, leading to a library of chiral compounds. The thiazole ring provides an additional point of diversity, as it can be further modified, or its electronic properties can influence the biological activity of the library members. nih.gov This approach allows for the systematic exploration of chiral chemical space, which is critical for identifying novel and potent bioactive agents.

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four different carbon groups—is a significant challenge in organic synthesis, yet these motifs are common in many natural products. mdpi.com One successful strategy involves the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction stereoselectively. After the key bond-forming step, the auxiliary is removed, leaving behind an enantiomerically enriched product. canada.ca

The amine functionality of this compound allows it to be used as such a chiral auxiliary. For example, it can be condensed with a ketone to form a chiral imine or enamine. The defined stereochemistry of the amine would then direct the approach of an electrophile (e.g., an alkyl halide) to one face of the enamine, leading to the stereoselective formation of a new C-C bond and a quaternary carbon center. canada.carsc.org Subsequent hydrolysis of the imine would release the chiral amine auxiliary for potential recycling and yield the desired α,α-disubstituted ketone with high enantiomeric purity. This methodology has been successfully applied using other chiral amines and auxiliaries for the synthesis of molecules with quaternary stereocenters. mdpi.comresearchgate.netresearchgate.net Furthermore, organocatalytic methods have been developed for creating chiral quaternary carbons on heterocyclic scaffolds, including those involving thiazol-4-one skeletons. researchgate.net

Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands has been fundamental to the advancement of asymmetric transition-metal catalysis. rsc.org These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product preferentially. This compound possesses two potential coordination sites: the nitrogen atom of the thiazole ring and the nitrogen atom of the ethylamine group. This allows it to function as a bidentate (two-toothed) ligand, forming a stable five-membered chelate ring with a metal ion.

The synthesis of transition metal complexes typically involves the reaction of the desired ligand with a suitable metal salt precursor. ekb.eguodiyala.edu.iq For this compound, a typical procedure would involve mixing the amine with a metal salt, such as a chloride or acetate of palladium(II), rhodium(III), or iridium(III), in an appropriate solvent like ethanol (B145695) or dichloromethane. uodiyala.edu.iqsemanticscholar.orgresearchgate.net

The resulting complex would feature the chiral amine coordinated to the metal center through both the amino and thiazole nitrogen atoms. The inherent chirality of the ligand is thus transferred to the coordination sphere of the metal, creating a chiral catalyst. The design of such ligands is a mature field, and numerous bidentate P,N and N,N ligands have been developed, with thiazole and related heterocycles being recognized as effective coordinating groups in asymmetric catalysis. urv.catrsc.org The specific geometry and electronic properties of the resulting metal complex can be fine-tuned by modifying the ligand structure or the metal precursor, which in turn influences the catalyst's performance. semanticscholar.org

Chiral ligands containing nitrogen heterocycles have proven to be highly effective in a range of important enantioselective transformations, including asymmetric cross-coupling and allylic alkylation reactions. acs.orgacs.orglehigh.edu These reactions are powerful tools for constructing C-C and C-heteroatom bonds with high stereocontrol.

Asymmetric Allylic Alkylation (AAA) The palladium-catalyzed AAA is a cornerstone of modern asymmetric synthesis. The performance of chiral ligands in this reaction is typically evaluated by measuring the yield and enantiomeric excess (ee) of the product. While specific data for a ligand derived directly from this compound is not available, the performance of analogous chiral [N,S]-ferrocene ligands containing a thiazoline (B8809763) framework provides a strong indication of potential efficacy. rsc.org These ligands have been tested in the reaction of 1,3-diphenylallyl acetate with dimethyl malonate, a benchmark transformation for AAA.

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| (S)-[N,S]-Ferrocenyl Thiazoline | 99 | 95 | S |

| (R)-[N,S]-Ferrocenyl Thiazoline | 98 | 93 | R |

The data shows that ligands incorporating a chiral thiazoline structure can achieve excellent yields and high levels of enantioselectivity, suggesting that a complex of this compound could also be a highly effective catalyst. nih.govmdpi.commdpi.com

Asymmetric Cross-Coupling Asymmetric cross-coupling reactions enable the formation of chiral centers by joining two molecular fragments. Nickel-catalyzed reactions, in particular, have emerged as powerful methods for constructing C(sp²)–C(sp³) bonds. chemrxiv.org Chiral bis(oxazoline) (BiOX) ligands are highly effective in these transformations. The performance of a chiral BiOX ligand in the reductive cross-coupling of α-chloroesters with aryl iodides is shown below. This reaction creates a valuable α-aryl ester product with a new stereocenter.

| Aryl Iodide | α-Chloroester | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-Iodotoluene | Ethyl 2-chloropropanoate | 85 | 94 |

| 1-Iodo-4-methoxybenzene | Ethyl 2-chloropropanoate | 82 | 92 |

| 1-Iodo-4-fluorobenzene | Ethyl 2-chloropropanoate | 78 | 95 |

| 2-Iodonaphthalene | Ethyl 2-chloropropanoate | 88 | 93 |

The high yields and enantioselectivities achieved with chiral N,N-ligands like BiOX in cross-coupling reactions highlight the potential of this compound to act as an effective N,N-ligand in similar catalytic systems. urv.catmdpi.com The combination of a chelating amine and a π-accepting heterocycle is a well-established motif for successful chiral ligands in transition metal catalysis.

Ligand Structure-Activity Relationships in Chiral Catalysis

The effectiveness of a metal-catalyzed asymmetric reaction is highly dependent on the structure of the chiral ligand. For ligands based on the 1-thiazol-4-yl-ethylamine scaffold, the relationship between the ligand's structure and the catalyst's activity and selectivity is a key area of investigation. Modifications to the thiazole ring, the amine group, or the ethyl backbone can profoundly influence the steric and electronic properties of the resulting metal complex, thereby dictating the outcome of the catalytic transformation.

Research into chiral ligands for asymmetric catalysis is extensive, with a continuous search for novel structures that can provide high enantioselectivity and efficiency. chiralpedia.com While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available literature, principles can be drawn from related systems. For instance, chiral cyclopentadienyl (B1206354) (Cp) ligands are powerful in asymmetric C-H functionalization reactions catalyzed by rhodium. snnu.edu.cn The development of novel chiral Cp ligands from readily available starting materials is a key objective, as their structure directly impacts yield and enantiomeric excess. snnu.edu.cn

In the broader context of thiazole-containing ligands, their coordination to metal centers is a critical factor. Thiazole can act as a ligand in its own right, and when incorporated into a larger molecule like this compound, it can influence the geometry and electronic environment of the catalytic center. dokumen.pub Studies on related chiral ligands, such as those derived from 1,1'-spirobiindane, have shown that a well-defined, rigid scaffold is often crucial for high performance in asymmetric catalysis. snnu.edu.cn

The SAR for a given catalytic system using a this compound-type ligand would depend on several factors:

Substitution on the Thiazole Ring: Adding substituents to the C2 or C5 positions of the thiazole ring can alter the ligand's electronic properties (via electron-donating or -withdrawing groups) and its steric bulk. This can affect the ligand's coordination to the metal and the approach of the substrate to the active site.

Modification of the Amine: N-alkylation or N-acylation of the ethylamine moiety can create secondary or amide ligands. This changes the coordination mode and the hydrogen-bonding capabilities of the ligand, which can be crucial for substrate orientation and transition state stabilization.

Backbone Rigidity: The flexibility of the ethylamine backbone can influence the conformational stability of the resulting metal complex. Introducing more rigid structures can lead to better-defined catalytic pockets and potentially higher enantioselectivity.

The following table outlines hypothetical structural modifications and their potential impact on catalytic performance, based on established principles of ligand design.

| Structural Modification | Potential Effect on Catalysis | Rationale |

| Introduction of a bulky substituent at C2 of the thiazole ring | Increased enantioselectivity | Enhances steric hindrance, creating a more defined chiral pocket around the metal center. |

| N-alkylation of the amine group | Altered reactivity and selectivity | Changes the ligand's donor properties and steric environment; may enable participation in different catalytic cycles. |

| Incorporation into a macrocyclic structure | Improved stability and selectivity | Pre-organizes the binding site and restricts conformational freedom, leading to more specific substrate recognition. |

The development of chiral-at-metal catalysts, where chirality originates from the metal center coordinated to achiral ligands, represents an alternative approach. rsc.org However, the traditional method using chiral ligands like this compound remains a cornerstone of asymmetric synthesis due to the modularity and fine-tuning possible through ligand modification. chiralpedia.comrsc.org

Employment as a Chiral Auxiliary for Diastereoselective Synthesis

A chiral auxiliary is a stereogenic compound temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single diastereomer of the product. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and the auxiliary can often be recovered. wikipedia.orgnih.gov Chiral amines are frequently used as auxiliaries due to the relative ease of forming and cleaving amide or imine linkages. nih.gov

While the use of this compound specifically as a chiral auxiliary is not widely reported, the principles of diastereoselective synthesis can be illustrated with structurally analogous and commonly used auxiliaries like pseudoephedrine and pseudoephenamine. nih.gov These auxiliaries are attached to acyl groups to form amides. Deprotonation alpha to the carbonyl group generates a chiral enolate, which is shielded on one face by the bulky structure of the auxiliary. Subsequent reaction with an electrophile, such as an alkyl halide, occurs preferentially from the less hindered face, leading to a high diastereomeric excess in the product. nih.gov

A typical sequence for using a chiral amine auxiliary involves:

Coupling: The chiral amine is coupled with a prochiral carboxylic acid or its derivative to form a stable amide.

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a diastereoselective transformation, such as alkylation, aldol (B89426) reaction, or Michael addition. The stereochemical outcome is controlled by the chiral environment of the auxiliary. wikipedia.orgnumberanalytics.com

Cleavage: The auxiliary is removed from the product, typically by hydrolysis or reduction, to yield the enantiomerically enriched target molecule and recover the auxiliary. nih.gov

The potential of this compound as a chiral auxiliary would hinge on its ability to effectively bias the facial selectivity of reactions on a tethered substrate. The thiazole ring could provide steric bulk and potential for secondary interactions to lock the conformation of the transition state.

The table below illustrates a generalized diastereoselective alkylation using a chiral amine auxiliary, which could be conceptually applied to this compound.

| Step | Description | Generic Reagents & Conditions | Expected Outcome |

| 1. Acylation | Coupling of the chiral amine to a carboxylic acid. | Carboxylic acid, coupling agent (e.g., DCC, EDC), or acyl chloride. | Formation of a chiral amide. |

| 2. Enolate Formation | Deprotonation at the α-carbon. | Strong, non-nucleophilic base (e.g., LDA, NaHMDS) at low temperature. | Formation of a conformationally biased (Z)-enolate. |

| 3. Alkylation | Reaction of the enolate with an electrophile. | Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide). | Diastereoselective formation of the C-C bond. |

| 4. Auxiliary Removal | Cleavage of the amide bond to release the product and recover the auxiliary. | Acidic or basic hydrolysis; reduction with LiAlH₄. | Enantiomerically enriched carboxylic acid (or alcohol/aldehyde) and recovered chiral amine. |

The success of such a strategy would depend on the diastereoselectivity of the alkylation step, which is often greater than 90% for well-established auxiliaries like Evans oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov

Exploration of Supramolecular Interactions and Molecular Recognition Phenomena

The structure of this compound, featuring a chiral center, a hydrogen-bond-donating and -accepting amine group, and an aromatic thiazole ring capable of π-π stacking and further hydrogen bonding, makes it an excellent candidate for studies in supramolecular chemistry and molecular recognition. researchgate.netnih.gov These non-covalent interactions are fundamental to creating ordered assemblies and for the selective binding of guest molecules. ethernet.edu.et

Hydrogen Bonding: The primary amine group of this compound can act as both a hydrogen bond donor (N-H) and a lone pair acceptor (N). Furthermore, the nitrogen atom in the thiazole ring is a potential hydrogen bond acceptor site. sapub.org Theoretical and experimental studies on related thiazole derivatives have confirmed their participation in various hydrogen bonding networks, including intramolecular C-H···N and C-H···O interactions, which can dictate molecular conformation. sapub.orgconicet.gov.ar In the solid state, these interactions can guide the assembly of molecules into well-defined one-, two-, or three-dimensional structures. The interaction of such amines with solvents like water or DMSO can also be studied to understand solvation and complex stability. mjcce.org.mk

π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with other aromatic systems. These interactions are crucial in the packing of molecules in crystals and in the formation of larger supramolecular structures in solution. conicet.gov.ar When combined with hydrogen bonding, these interactions can lead to complex and highly ordered assemblies.

Molecular Recognition: Chiral recognition is a key process in biology and chemistry where a chiral host molecule selectively binds to one enantiomer of a chiral guest. nih.govrsc.org Chiral amines are often used as components in synthetic receptors for this purpose. For instance, thiazole-containing crown ethers have been investigated as ionophores for the selective recognition of ammonium ions. researchgate.netnih.govbeilstein-journals.org The incorporation of a chiral unit, such as the (R)-1-ethanamine group, into such a receptor would enable enantioselective recognition of chiral guest molecules, like amino acid esters or other primary ammonium salts. nih.gov The selectivity of this recognition is governed by the complementarity in shape and the matching of interaction sites (e.g., hydrogen bonding, ionic, and hydrophobic interactions) between the host and the preferred guest enantiomer. The formation of chiral supramolecular assemblies can also be triggered by the presence of chiral amines, leading to structures with distinct morphologies and chiroptical properties. rsc.org

The table below summarizes the key non-covalent interactions involving this compound and their significance.

| Interaction Type | Participating Groups | Significance in Supramolecular Chemistry |

| Hydrogen Bonding | Amine (N-H as donor, N as acceptor); Thiazole (N as acceptor) | Directs crystal packing; stabilizes host-guest complexes; crucial for self-assembly in solution. sapub.orgconicet.gov.ar |

| π-π Stacking | Thiazole ring | Contributes to the stability of crystal lattices and supramolecular polymers; important for recognition of aromatic guests. conicet.gov.ar |

| Ion-Pairing | Protonated amine (ammonium) | Strong interaction for binding anionic guest species. |

| Chiral Discrimination | Stereocenter in conjunction with other interaction sites | Enables enantioselective recognition of chiral guest molecules. nih.gov |

These fundamental interactions underpin the potential of this compound and its derivatives to form functional supramolecular systems for applications in sensing, separation, and catalysis. researchgate.netethernet.edu.etrsc.org

Computational and Theoretical Studies on R 1 Thiazol 4 Yl Ethylamine

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in (R)-1-thiazol-4-yl-ethylamine and the relative stabilities of its different spatial orientations.

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Conformational analysis then explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds.

Computational methods like Density Functional Theory (DFT) are often employed for these calculations. For instance, the B3LYP functional combined with a basis set such as 6-311+G(2d,p) can be used to perform geometry optimization and frequency calculations. nih.gov These calculations can identify various stable conformers and the transition states that connect them. The analysis of thiazolidine (B150603) rings, which are structurally related to the thiazole (B1198619) ring in the target molecule, has shown that conformational preferences can be influenced by factors like the gauche effect and n→π* interactions. nih.gov Such computational analyses are crucial for establishing Structure-Activity Relationship (SAR) models, as the biological activity of a molecule can be highly dependent on its preferred conformation. pjbmb.org.pk

Table 1: Representative Theoretical Bond Lengths and Angles for a Thiazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S | 1.76 | - |

| C-N | 1.32 | - |

| C-C (ring) | 1.37 | - |

| S-C-N | - | 115.0 |

| C-N-C | - | 110.0 |

| N-C-C | - | 115.0 |

The energetic landscape describes the potential energy of a molecule as a function of its geometry. For chiral molecules like this compound, this includes comparing the relative energies of its stereoisomers. While the (R) and (S) enantiomers will have identical energies in an achiral environment, the presence of other chiral centers would lead to diastereomers with distinct energies and properties.

Quantum chemical calculations can precisely determine the relative energies of different conformers and stereoisomers. This information is vital for understanding which forms are most likely to exist at equilibrium and which are more likely to participate in chemical reactions. For related heterocyclic systems, it has been shown that computational methods can effectively predict the most stable conformations, which are often in good agreement with experimental data from NMR spectroscopy and X-ray crystallography. nih.gov

Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide valuable descriptors that help in understanding and predicting this reactivity.

Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acadpubl.eumalayajournal.org A smaller gap suggests that the molecule is more reactive. malayajournal.org For thiazole derivatives, FMO analysis can reveal that the charge density of the HOMO is often localized on the thiazole ring, indicating its role as an electron donor. acadpubl.eu

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution in a molecule. ajchem-a.com They are useful for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). acadpubl.eu In an MEP map, red areas typically indicate negative electrostatic potential (electron-rich), while blue areas indicate positive potential (electron-poor). acadpubl.eu For this compound, the nitrogen and sulfur atoms of the thiazole ring would be expected to be electron-rich regions, making them potential sites for electrophilic attack.

Table 2: Calculated Electronic Properties for a Model Thiazole Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: These values are representative for a generic thiazole derivative and are intended for illustrative purposes.

Mechanistic Investigations of Asymmetric Reactions via Transition State Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, particularly complex asymmetric reactions. By modeling the transition states of a reaction, chemists can understand how a chiral catalyst or auxiliary controls the stereochemical outcome.

For reactions involving thiazole derivatives, such as asymmetric additions, transition state modeling can reveal the key interactions that stabilize the transition state leading to the major product. researchgate.net For example, DFT calculations can be used to investigate the role of hydrogen bonding or other non-covalent interactions between the substrate, catalyst, and reagents in determining the enantioselectivity of a reaction. researchgate.net These computational insights are invaluable for the rational design of new and more efficient asymmetric syntheses.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in solution or interacting with a biological target.

These simulations can reveal the flexibility of the molecule and the preferred conformations it adopts in a dynamic setting. nih.gov MD simulations are particularly useful for studying the interactions between a ligand and a protein, helping to understand the binding mode and stability of the complex. nih.govresearchgate.net For thiazole-containing compounds, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of ¹H and ¹³C nuclei. nih.govnih.gov These calculated shifts can be compared with experimental data to aid in the structural elucidation of this compound.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT methods. nih.gov The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.govnih.gov This can provide information about the electronic structure and conjugation within the molecule.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Thiazole Derivative

| Technique | Experimental Value | Calculated Value |

| ¹³C NMR (C=S) | 185.2 ppm | 186.5 ppm |

| ¹H NMR (ring CH) | 7.8 ppm | 7.9 ppm |

| IR (C=N stretch) | 1650 cm⁻¹ | 1655 cm⁻¹ |

| UV-Vis (λmax) | 280 nm | 275 nm |

Note: The data presented is illustrative and based on general values for thiazole-containing compounds.

Rational Design Principles for Enhanced Enantioselectivity in Catalytic Systems

The pursuit of highly enantioselective catalytic systems for the synthesis of chiral molecules like this compound is a cornerstone of modern organic chemistry. The rational design of these systems is increasingly reliant on a synergistic relationship between experimental studies and computational and theoretical investigations. By modeling the intricate interactions between the substrate, catalyst, and surrounding environment at a molecular level, researchers can predict, understand, and ultimately control the stereochemical outcome of a reaction. This section delves into the rational design principles that underpin the development of catalysts for the enhanced enantioselective synthesis of this compound and related chiral azaheteroaryl ethylamines.

A key strategy in the enantioselective synthesis of α-chiral azaheteroaryl ethylamines involves the use of chiral catalysts to control the formation of a stereogenic center. One prominent and successful approach is the catalytic asymmetric protonation of a prochiral enamine intermediate. In this methodology, a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), is employed to orchestrate the stereoselective delivery of a proton. nih.gov

The rational design of these catalytic systems is guided by several key principles:

Catalyst Structure and Acidity: The structure of the chiral catalyst is paramount. For chiral phosphoric acids, the binaphthyl backbone creates a well-defined chiral pocket. The substituents on this backbone can be modified to fine-tune the steric and electronic properties of the catalyst. These modifications directly impact the catalyst's ability to effectively discriminate between the two enantiotopic faces of the prochiral intermediate. The acidity of the Brønsted acid is also a critical factor that influences the rate and selectivity of the protonation step. nih.gov

Substrate-Catalyst Interactions: The formation of a well-organized transition state assembly, stabilized by multiple non-covalent interactions, is crucial for high enantioselectivity. These interactions can include hydrogen bonding, π-π stacking, and steric repulsion. For a substrate like a vinyl thiazole, the nitrogen and sulfur atoms of the thiazole ring, along with the amine functionality, can all participate in hydrogen bonding with the chiral catalyst. Computational models, particularly Density Functional Theory (DFT), are instrumental in elucidating the precise nature and geometry of these interactions in the transition state. nih.govstrath.ac.uk By understanding how the catalyst and substrate bind, chemists can rationally modify the catalyst structure to enhance these favorable interactions and increase the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess (ee). strath.ac.uk